molecular formula C24H22 B12512258 p-Bis-(p-methylstyryl)benzene

p-Bis-(p-methylstyryl)benzene

Cat. No.: B12512258
M. Wt: 310.4 g/mol
InChI Key: BCASZEAAHJEDAL-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22. It is a derivative of styrylbenzene and is known for its unique optical and electronic properties. This compound is often used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methylstyryl)benzene can be synthesized through a series of chemical reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a base such as potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of 1,4-Bis(4-methylstyryl)benzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylstyryl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the styryl groups to single bonds, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces saturated derivatives.

    Substitution: Produces halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylstyryl)benzene in optoelectronic devices involves the excitation of electrons upon exposure to light. The excited electrons then return to their ground state, emitting light in the process. This compound’s unique molecular structure allows for efficient electron transport and light emission, making it ideal for use in OLEDs and other light-emitting devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-methylstyryl)benzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly suitable for applications in optoelectronics and materials science, where precise control over these properties is crucial .

Properties

IUPAC Name

1,4-bis[2-(4-methylphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASZEAAHJEDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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